molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol

Cat. No. B070018
M. Wt: 276.16 g/mol
InChI Key: WNVVRSBOQUEIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a chemical compound that belongs to the class of morpholines. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol. Due to its unique properties, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has gained significant attention in scientific research.

Mechanism Of Action

The primary mechanism of action of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol involves the inhibition of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It binds to the active site of the enzyme, preventing it from metabolizing acetaldehyde. As a result, acetaldehyde levels increase, leading to the unpleasant symptoms mentioned earlier. Additionally, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to modulate the activity of other neurotransmitters, such as dopamine, which play a crucial role in the reward pathway associated with alcohol consumption.

Biochemical And Physiological Effects

Apart from its role in the treatment of alcoholism, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is its specificity towards 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It does not affect other enzymes involved in alcohol metabolism, making it a potent and selective inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. However, one of the limitations of using 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in lab experiments is its potential toxicity. It has been shown to cause liver damage in animal studies, which could limit its use in clinical trials.

Future Directions

There are several future directions for research on 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. One area of interest is the development of more potent and selective inhibitors of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. Additionally, research could focus on identifying the mechanisms underlying the anti-inflammatory, anxiolytic, and analgesic effects of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. This could lead to the development of new treatments for inflammatory diseases, anxiety, and pain. Another area of interest is the use of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in combination with other drugs for the treatment of alcoholism. This could improve the efficacy of current treatments and reduce the risk of relapse.
Conclusion:
In conclusion, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a potent inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, with potential applications in the treatment of alcoholism and other diseases. Its unique properties make it an attractive candidate for further research, and future studies could lead to the development of new treatments for a range of conditions.

Scientific Research Applications

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been extensively studied for its potential use in the treatment of alcoholism. It works by inhibiting the enzyme 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an increase in acetaldehyde levels, resulting in unpleasant symptoms such as nausea, vomiting, and flushing. These adverse effects act as a deterrent to further alcohol consumption, thereby aiding in the treatment of alcoholism.

properties

CAS RN

191673-56-0

Product Name

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol

InChI

InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2

InChI Key

WNVVRSBOQUEIFR-UHFFFAOYSA-N

SMILES

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl

synonyms

2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

7.80 g (15.9 mmole) of 2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether [prepared as described in step (c) above] were dissolved in 150 ml of methylene chloride and 7.05 g (35.5 mmole) of B-bromocatecholborane were added. The mixture was then stirred under a stream of nitrogen at room temperature for 2 hours. At the end of this time, 150 ml of water were added to the reaction mixture, and the mixture was then stirred for a further 2 hours. The reaction mixture was made basic by adding a 1 N aqueous solution of sodium hydroxide. It was then extracted with methylene chloride and the extract was washed with a saturated aqueous solution of sodium chloride. The organic extract was then dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of methylene chloride and methanol ranging from 19:1 to 17:3 by volume as the eluent, to obtain 4.40 g of the title compound.
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2-[4-t-butoxycarbonyl-2-(3,4-dichlorophenyl)-morpholin-2-yl]ethanol t-butyldimethylsilyl ether
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7.8 g
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aqueous solution
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